1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione is a heterocyclic compound that features a pyridazine ring substituted with a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with hydrazine to form 4-methoxybenzyl hydrazine. This intermediate is then reacted with maleic anhydride under reflux conditions to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[(4-Hydroxyphenyl)methyl]-1H-pyridazine-3,6-dione.
Reduction: 2-[(4-Methoxyphenyl)methyl]-1,2-dihydropyridazine-3,6-dione.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-1H-pyridazine-3,6-dione
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1H-pyridazine-3,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13-14/h2-7H,8H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACKFVWZCXHHQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-86-0 |
Source
|
Record name | 1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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